N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine
CAS No.:
Cat. No.: VC15851703
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3S |
|---|---|
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | 2-N,2-N-dimethyl-5-[(3-methylphenyl)methyl]-1,3-thiazole-2,4-diamine |
| Standard InChI | InChI=1S/C13H17N3S/c1-9-5-4-6-10(7-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3 |
| Standard InChI Key | NETCAAGPEKEKMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CC2=C(N=C(S2)N(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. Its systematic IUPAC name reflects the positions and types of substituents:
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2-Position: N,N-dimethylamino group (-N(CH₃)₂).
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4-Position: Primary amino group (-NH₂).
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5-Position: 3-Methylbenzyl group (-CH₂C₆H₃(CH₃)).
The molecular formula is C₁₃H₁₇N₃S, with a calculated molecular weight of 247.35 g/mol (Table 1) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1387566-02-0 |
| Molecular Formula | C₁₃H₁₇N₃S |
| Molecular Weight | 247.35 g/mol |
| IUPAC Name | N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine |
Synthetic Pathways and Optimization
Protecting Group Strategies
The synthesis of amino-substituted thiazoles often requires protective groups to prevent undesired side reactions. For example, the p-methoxybenzyl (PMB) group is commonly used to shield thiols during intermediate steps, as demonstrated in the synthesis of related benzo thiazolo[2,3-c][1, triazoles . Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by oxidation with DMSO facilitates disulfide formation and subsequent cyclization .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives are renowned for their antimicrobial properties. For instance, 2,3-disubstituted thiazolidin-4-one analogs exhibit moderate to strong activity against gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5–50 µg/mL . While specific data for N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine are unavailable, its structural similarity to active compounds suggests potential efficacy against microbial pathogens .
Fluorescent Imaging
The conjugated π-system of the thiazole ring, combined with electron-donating amino groups, renders this compound suitable for fluorescent probe development. Such probes are invaluable in cellular imaging and tracking biochemical processes .
Physicochemical Characterization
Solubility and Stability
The compound is likely sparingly soluble in water due to its hydrophobic benzyl group but soluble in polar aprotic solvents like DMSO or DMF. Stability under physiological conditions remains uncharacterized but could be inferred from analogs with similar substitution patterns .
Industrial and Research Relevance
Pharmaceutical Development
N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine is listed in chemical vendor catalogs as a research-grade compound, indicating interest in its drug-like properties . Its modular structure allows for derivatization to optimize pharmacokinetic parameters such as bioavailability and metabolic stability.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields in multi-step reactions, as observed in related triazole syntheses (10–72% yields) .
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Biological Data Gaps: Absence of published studies on toxicity, efficacy, or mechanism of action.
Future research should prioritize in vitro and in vivo assays to validate hypothesized applications, coupled with computational modeling to predict binding affinities.
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